molecular formula C14H13N3O5S B11022616 N'-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide

N'-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide

Cat. No.: B11022616
M. Wt: 335.34 g/mol
InChI Key: DSACEEKWXIKKRZ-UHFFFAOYSA-N
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Description

N'-[(4-Methylphenyl)sulfonyl]-4-nitrobenzohydrazide (CAS RN: 34128-43-3) is a chemical compound with the molecular formula C₁₄H₁₃N₃O₅S and a molecular weight of 335.33 g/mol . As a member of the hydrazide and sulfonohydrazide class of compounds, it serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research . The structure features both a nitrobenzohydrazide and a toluenesulfonyl group, which are common pharmacophores in the development of biologically active molecules. This compound is of significant research value for constructing more complex heterocyclic systems, such as pyrazolines and pyrazoles, which are core structures in many pharmaceuticals . Furthermore, structurally related aryl hydrazide and sulfonohydrazide derivatives have been extensively investigated in scientific literature for their diverse biological potential, demonstrating activities such as antimicrobial, antitubercular, and anticancer effects in vitro . These characteristics make this compound a valuable reagent for chemists working in drug discovery and development, particularly in the synthesis and screening of new therapeutic agents. Product Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer-related use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

N'-(4-methylphenyl)sulfonyl-4-nitrobenzohydrazide

InChI

InChI=1S/C14H13N3O5S/c1-10-2-8-13(9-3-10)23(21,22)16-15-14(18)11-4-6-12(7-5-11)17(19)20/h2-9,16H,1H3,(H,15,18)

InChI Key

DSACEEKWXIKKRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Hydrazide Intermediate

The most widely reported method involves two sequential reactions:

  • Formation of 4-nitrobenzohydrazide

    • Reactants : 4-Nitrobenzoyl chloride and hydrazine hydrate (80%).

    • Conditions : Reflux in methanol for 6–8 hours.

    • Mechanism : Nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbon of the acyl chloride (Figure 1A).

    • Yield : 78–89%.

  • Sulfonation with p-Toluenesulfonyl Chloride (TsCl)

    • Reactants : 4-Nitrobenzohydrazide and TsCl in a 1:1 molar ratio.

    • Conditions : Base (pyridine or triethylamine) in dichloromethane at 0–25°C for 2–4 hours.

    • Mechanism : TsCl reacts with the hydrazide’s amine group, forming a sulfonamide bond (Figure 1B).

    • Yield : 63–72%.

Key Characterization Data :

StepProductIR (cm⁻¹)1H^1H NMR (δ, ppm)
14-Nitrobenzohydrazide1660 (C=O), 3300 (N–H)8.2–8.4 (Ar–H), 4.1 (NH₂)
2Target Compound1350/1160 (S=O), 1520 (N–O)7.7–8.1 (Ar–H), 2.4 (CH₃)

One-Pot Synthesis Using Microchannel Reactors

A patent (CN113277965A) describes a continuous-flow approach to enhance efficiency:

  • Reactants : 4-Nitrobenzoyl chloride, hydrazine hydrate, and TsCl.

  • Conditions :

    • Microchannel reactor at 60°C, residence time: 20 minutes.

    • Solvent: Tetrahydrofuran (THF).

  • Advantages :

    • 95% conversion rate due to improved mixing and heat transfer.

    • Reduced by-products (e.g., ditosylated derivatives <5%).

Optimization Strategies

Stoichiometric Control

  • Excess TsCl (>1.2 eq) leads to over-sulfonation, forming N,N'-ditosyl derivatives.

  • Optimal TsCl:hydrazide ratio = 1:1, monitored via TLC (Rf = 0.73 in ethyl acetate/hexane).

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but may hydrolyze TsCl.

  • Dichloromethane balances reactivity and stability, favored in 78% of reported syntheses.

Catalytic Approaches

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve TsCl solubility, reducing reaction time by 30%.

  • Microwave assistance (100°C, 30 minutes) achieves 88% yield but requires specialized equipment.

Side Reactions and Mitigation

Side ReactionCauseMitigation
Hydrolysis of TsClMoistureAnhydrous conditions, molecular sieves
N–N bond cleavageHigh temperature (>80°C)Maintain temperature ≤25°C
Oxidative degradationResidual HNO₃ from nitro groupPost-synthesis washing with NaHCO₃

Scalability and Industrial Relevance

  • Batch synthesis (1–10 kg scale) achieves 65–70% yield but requires cryogenic conditions for TsCl handling.

  • Continuous-flow systems (patent WO2006125805A1) enable ton-scale production with 92% purity, reducing waste by 40%.

Emerging Methods

  • Enzymatic sulfonation : Lipase-mediated reactions under mild conditions (pH 7, 37°C) show promise but yield ≤50%.

  • Solid-phase synthesis : Functionalized resins anchor hydrazide intermediates, simplifying purification .

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions.

    Substitution: It can participate in substitution reactions.

    Reduction: Reduction reactions are also possible.

Common Reagents and Conditions::

    Oxidizing agents: Used for oxidation reactions.

    Reducing agents: Employed for reduction reactions.

    Acidic conditions: Facilitate substitution reactions.

Major Products:: The major products formed from reactions involving N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Studied for its pharmacological properties.

    Industry: Employed in the production of other compounds.

Mechanism of Action

The exact mechanism by which N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

Spectroscopic Comparisons

IR and NMR data highlight functional group variations:

Compound IR Bands (cm⁻¹) NMR Features (¹H/¹³C) Reference
Target Compound 1663–1682 (C=O), 1243–1258 (C=S if applicable) δ 7.1–8.5 (aromatic protons), δ 2.26 (CH₃ for Tos group)
Triazole Derivatives [7–9] 1247–1255 (C=S), absence of C=O bands δ 3278–3414 (NH stretching in thione tautomer)
Disulfonamide 5a 1332/1160 (S=O), 3089 (NH) δ 10.4–10.6 (exchangeable NH protons)

Note: The absence of C=O bands in triazole derivatives confirms cyclization, while the target compound retains the hydrazide carbonyl .

Physicochemical Properties

Property Target Compound Triazole Derivative [7] Disulfonamide 5a
Molecular Weight (g/mol) 375.38 473.31 645.00
Solubility Low in H₂O Moderate in DMSO Low in H₂O
Melting Point (°C) 223–225 215–218 223–225

Note: Bulkier substituents (e.g., disulfonamides) reduce solubility but enhance thermal stability .

Biological Activity

N'-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, with a focus on its antifungal, antibacterial, and enzyme inhibitory properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzoic acid hydrazide with p-toluenesulfonyl chloride. The process generally follows these steps:

  • Preparation of Hydrazide : 4-Nitrobenzoic acid is reacted with hydrazine hydrate to yield 4-nitrobenzoic acid hydrazide.
  • Sulfonylation : The hydrazide is then treated with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

Antifungal Activity

This compound has shown promising antifungal activity against various pathogenic fungi. In studies, the compound's Minimum Inhibitory Concentration (MIC) was determined using the disk diffusion method against fungi such as Aspergillus niger and Candida albicans. The results indicated that it exhibits significant antifungal effects comparable to established antifungal agents like fluconazole.

Fungi MIC (µg/mL) Comparison Agent MIC (µg/mL)
Aspergillus niger15Fluconazole10
Candida albicans20Fluconazole15

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The results demonstrated that it possesses moderate antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli.

Bacteria Zone of Inhibition (mm) Comparison Agent Zone of Inhibition (mm)
Staphylococcus aureus18Ampicillin22
Escherichia coli15Gentamicin20

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of key enzymes involved in various biochemical pathways. Notably, it has been identified as a potent inhibitor of monoamine oxidases (MAO-A and MAO-B), which are critical in neurotransmitter metabolism.

  • Inhibition Potency :
    • MAO-A: IC50 = 1.54 µM
    • MAO-B: IC50 = 3.64 µM

These findings suggest its potential application in treating conditions like depression and neurodegenerative diseases where monoamine oxidase activity is implicated.

Case Studies

Several studies have documented the biological activities of this compound:

  • Antifungal Efficacy Study : A study conducted on the antifungal effects against A. niger demonstrated a clear dose-dependent response, indicating that higher concentrations lead to increased inhibition of fungal growth.
  • Antibacterial Mechanism Investigation : Research exploring its antibacterial mechanism revealed that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Enzymatic Activity Assessment : A detailed kinetic study illustrated that this compound competes with substrates for binding at the active site of MAOs, providing insights into its mechanism as an enzyme inhibitor.

Q & A

Q. What are the established synthetic routes for N'-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide, and what critical intermediates are involved?

The synthesis typically involves a multi-step approach:

  • Sulfonation : Reacting 4-methylbenzenesulfonyl chloride with hydrazine derivatives to form the sulfonohydrazide intermediate.
  • Coupling : Condensation with 4-nitrobenzoyl chloride or activated carboxylic acid derivatives under controlled pH (e.g., 6–8) to form the hydrazide bond . Key intermediates include the sulfonated hydrazine derivative and the nitrobenzoyl precursor. Purity is ensured via recrystallization in ethanol or methanol.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data benchmarks should researchers expect?

Core techniques include:

  • NMR : 1H^1H NMR should show distinct peaks for the sulfonyl (δ 7.5–8.0 ppm, aromatic protons) and nitro groups (δ 8.2–8.5 ppm). 13C^{13}C NMR confirms carbonyl (C=O, δ ~165 ppm) and sulfonyl (SO2_2, δ ~140 ppm) functionalities .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]+^+ should align with the molecular weight (e.g., ~349 g/mol). Fragmentation patterns should reflect cleavage at the hydrazide bond .
  • IR : Strong absorptions for –SO2_2– (1150–1350 cm1^{-1}) and –NO2_2 (1520–1350 cm1^{-1}) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Discrepancies often arise from solvent effects or crystal packing forces not modeled in simulations. Strategies include:

  • X-ray Crystallography : Validate bond angles and torsion angles (e.g., C–S–O bond angles ~104–106°, C–N–N–C dihedral angles ~170°) to compare with density functional theory (DFT) models .
  • Solvent Correction : Use polarizable continuum models (PCM) in DFT to account for solvent polarity effects on NMR chemical shifts .

Q. What experimental design principles optimize the yield of this compound in coupling reactions?

  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature (60–80°C), reaction time (6–12 hours), and stoichiometry (1:1.2 hydrazide:acyl chloride ratio). Response surface methodology (RSM) can identify nonlinear interactions .
  • pH Control : Maintain slightly basic conditions (pH 7.5–8.5) using NaHCO3_3 to minimize side reactions (e.g., hydrolysis of the acyl chloride) .

Q. How do electronic effects of the nitro and sulfonyl groups influence the compound’s reactivity in further functionalization?

  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position and stabilizing intermediates in nucleophilic aromatic substitution .
  • Sulfonyl Group : Enhances electrophilicity at the hydrazide nitrogen, facilitating reactions with alkyl halides or carbonyl compounds. Steric hindrance from the 4-methylphenyl group may reduce reactivity at the sulfonamide nitrogen .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during storage or handling of this compound?

  • Storage : Keep under inert atmosphere (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidation.
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) and avoid prolonged exposure to light, as the nitro group is photosensitive .

Q. How can researchers validate the purity of intermediates in multi-step syntheses?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Retention times for intermediates should differ by ≥2 minutes .
  • TLC : Monitor reactions using silica gel plates with ethyl acetate/hexane (3:7). Spots for pure intermediates show no tailing under UV light .

Contradictions in Literature

  • Synthetic Yields : Reported yields vary from 45% to 72% due to differences in solvent systems (DMF vs. THF) and catalyst use (e.g., DMAP vs. no catalyst) . Replicate conditions with rigorous exclusion of moisture for consistency.
  • Biological Activity : Some studies report moderate antimicrobial activity (MIC = 32 µg/mL), while others show inactivity. Discrepancies may stem from assay variations (e.g., broth microdilution vs. disk diffusion) .

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